Leucocianidol

Description

Leucocianidol is a natural product found in Gossypium hirsutum, Arabidopsis thaliana, and other organisms with data available.

Leucocyanidin is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

CAS No. |

93527-39-0 |

|---|---|

Molecular Formula |

C15H14O7 |

Molecular Weight |

306.27 g/mol |

IUPAC Name |

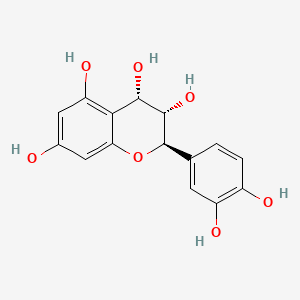

(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol |

InChI |

InChI=1S/C15H14O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,13-21H/t13-,14-,15+/m0/s1 |

InChI Key |

SBZWTSHAFILOTE-SOUVJXGZSA-N |

SMILES |

C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H]([C@H](C3=C(C=C(C=C3O2)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O |

Synonyms |

3,3',4,4',5,7-flavanhexanol 3,3',4,4',5,7-hexahydroflavane 5,7,3,4-tetrahydroxyflavan-3',4'-diol flavanhexanol leucocyanidin leucodyanidol Resivit Venen Tabs |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Leucocyanidin Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucocyanidin, a flavan-3,4-diol, represents a critical nexus in the intricate web of flavonoid biosynthesis in plants. This colorless intermediate serves as the precursor to two major classes of polyphenolic compounds: the vibrant anthocyanin pigments and the complex proanthocyanidins (also known as condensed tannins). The metabolic fate of leucocyanidin is a key determinant of a plant's chemical profile, influencing everything from flower and fruit coloration to defense against herbivores and pathogens. For researchers in plant biology, natural product chemistry, and drug development, a thorough understanding of the leucocyanidin biosynthesis pathway is paramount for harnessing the vast potential of these bioactive molecules. This technical guide provides a comprehensive overview of the core biosynthetic pathway, its enzymatic control, genetic regulation, and the experimental methodologies employed in its study.

The Core Biosynthesis Pathway

The formation of leucocyanidin is an integral part of the broader flavonoid pathway, which originates from the general phenylpropanoid pathway. Phenylalanine is the initial precursor, which is converted through a series of enzymatic steps to p-coumaroyl-CoA. This molecule then enters the flavonoid pathway, leading to the production of dihydroflavonols, the immediate precursors to leucoanthocyanidins.

The central steps in the formation and conversion of leucocyanidin are as follows:

-

Dihydroflavonol 4-Reductase (DFR): This NADPH-dependent enzyme catalyzes the stereospecific reduction of dihydroflavonols to their corresponding leucoanthocyanidins (flavan-3,4-diols). Specifically, dihydroquercetin is reduced to produce (+)-leucocyanidin.[1][2] This is a pivotal step that channels intermediates into the downstream pathways for anthocyanin and proanthocyanidin synthesis.[3]

-

Leucoanthocyanidin Dioxygenase (LDOX) / Anthocyanidin Synthase (ANS): LDOX, also known as ANS, is a 2-oxoglutarate-dependent dioxygenase that oxidizes leucoanthocyanidins to produce colored anthocyanidins.[1][4] (+)-Leucocyanidin is converted to cyanidin by this enzyme.[4] This reaction represents a significant branch point, as the resulting anthocyanidins can be further modified to form stable anthocyanin pigments.[3]

-

Leucoanthocyanidin Reductase (LAR): This enzyme provides a direct route from (+)-leucocyanidin to the synthesis of a specific flavan-3-ol monomer, (+)-catechin.[4][5] This NADPH-dependent reduction is a key commitment step towards the biosynthesis of proanthocyanidins, as (+)-catechin serves as a building block for these polymers.[4][6]

-

Anthocyanidin Reductase (ANR): While not directly utilizing leucocyanidin as a substrate, ANR plays a crucial role in the production of another essential proanthocyanidin building block. Following the conversion of leucocyanidin to cyanidin by LDOX/ANS, ANR catalyzes the reduction of cyanidin to (-)-epicatechin, a 2,3-cis-flavan-3-ol.[5][7]

The interplay between LDOX/ANS, LAR, and ANR activities dictates the metabolic flux from leucocyanidin towards either anthocyanin or proanthocyanidin accumulation.

Quantitative Data

The following table summarizes available quantitative data for key enzymes involved in the leucocyanidin biosynthesis pathway. This information is crucial for metabolic modeling and engineering efforts.

| Enzyme | Substrate | Product | Plant Species | Km (µM) | Vmax (units) | Optimal pH | Reference |

| Dihydroflavonol 4-Reductase (DFR) | Dihydroquercetin | (+)-Leucocyanidin | Vitis vinifera | - | - | ~7.0 | [4] |

| Leucoanthocyanidin Dioxygenase (LDOX/ANS) | (+)-Leucocyanidin | Cyanidin | Vitis vinifera | - | - | ~7.5 | [4] |

| Leucoanthocyanidin Reductase (LAR) | (+)-Leucocyanidin | (+)-Catechin | Vitis vinifera | 25 | 1.2 pkat/mg | 7.0 | [7] |

| Anthocyanidin Reductase (ANR) | Cyanidin | (-)-Epicatechin | Vitis vinifera | 5.8 | 10.3 pkat/mg | 7.0 | [7] |

Note: Quantitative data for enzyme kinetics can vary significantly depending on the specific isoform, assay conditions, and plant species. The values presented here are indicative and should be referenced from the primary literature for specific applications.

Genetic Regulation of the Pathway

The biosynthesis of leucocyanidin and its derivatives is tightly regulated at the transcriptional level. A complex network of transcription factors, primarily from the MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families, controls the expression of the structural genes encoding the biosynthetic enzymes.[8][9]

In grapevine (Vitis vinifera), the R2R3-MYB transcription factor VvMYBPA1 has been identified as a key regulator of proanthocyanidin synthesis.[4] VvMYBPA1 activates the promoters of both VvLAR and VvANR, thereby directing the metabolic flux from leucocyanidin towards the production of proanthocyanidin monomers.[4] The expression of these regulatory genes is in turn influenced by developmental cues and environmental stimuli, allowing the plant to modulate the production of these compounds in response to changing conditions.

Experimental Protocols

A variety of experimental techniques are employed to study the leucocyanidin biosynthesis pathway. Below are detailed methodologies for key experiments.

Enzyme Assays

1. Leucoanthocyanidin Reductase (LAR) Enzyme Assay

-

Objective: To determine the enzymatic activity of LAR in converting leucocyanidin to catechin.

-

Methodology:

-

Substrate Preparation: 3,4-cis-leucocyanidin is used as the substrate.

-

Reaction Mixture: A typical assay is performed in a final volume of 200 µL containing 100 mM Tris-HCl (pH 7.5), 1 mM NADPH, 0.1 mM 3,4-cis-leucocyanidin, and a specified amount of purified recombinant LAR protein (e.g., 1 mg).[7]

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination: The reaction is stopped by the addition of an organic solvent, such as ethyl acetate.[7]

-

Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the amount of catechin formed.[7]

-

2. Anthocyanidin Reductase (ANR) Enzyme Assay

-

Objective: To determine the enzymatic activity of ANR in converting cyanidin to epicatechin.

-

Methodology:

-

Substrate Preparation: Cyanidin chloride is used as the substrate.

-

Reaction Mixture: A typical reaction mixture (200 µL) contains 100 mM Tris-HCl (pH 6.0), 1 mM NADPH, 0.1 mM cyanidin, and a specified amount of purified recombinant ANR protein (e.g., 1 mg).[7]

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C).

-

Enzyme Activity Determination: ANR activity can be determined by measuring the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH. Alternatively, the formation of epicatechin can be quantified by HPLC.[7]

-

Analytical Techniques

1. High-Performance Liquid Chromatography (HPLC) for Flavan-3-ol Analysis

-

Objective: To separate and quantify the products of LAR and ANR enzymatic reactions, namely (+)-catechin and (-)-epicatechin.

-

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a C18 column (e.g., 250 x 4.6 mm, 5 µm) is used.[7]

-

Mobile Phase: A gradient of two solvents is typically employed. For example, solvent A: 0.4% phosphoric acid in water, and solvent B: methanol.[7]

-

Detection: Detection is commonly performed using a UV detector at 280 nm. For enhanced sensitivity and selectivity, fluorescence detection or mass spectrometry (MS) can be coupled to the HPLC system.[7]

-

Quantification: The concentration of each compound is determined by comparing its peak area to a standard curve generated with authentic standards of (+)-catechin and (-)-epicatechin.[7]

-

2. Quantitative Analysis of Total Flavan-3-ols using DMACA Reagent

-

Objective: To quantify the total flavan-3-ol content in a sample.

-

Methodology:

-

Reagent Preparation: A solution of p-dimethylaminocinnamaldehyde (DMACA) is prepared in an acidified alcohol solution (e.g., methanol or ethanol).[7]

-

Sample Preparation: The sample containing flavan-3-ols is extracted with a suitable solvent (e.g., methanol).[7]

-

Reaction: The sample extract is mixed with the DMACA reagent. This reaction is specific for flavan-3-ols and produces a blue-colored adduct.[7]

-

Spectrophotometric Measurement: The absorbance of the resulting solution is measured at the wavelength of maximum absorbance, typically around 640 nm.[7]

-

Quantification: The total flavan-3-ol content is determined by comparing the absorbance to a standard curve prepared using a known concentration of a flavan-3-ol standard, such as (+)-catechin.[7]

-

References

- 1. mdpi.com [mdpi.com]

- 2. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Proanthocyanidin Synthesis and Expression of Genes Encoding Leucoanthocyanidin Reductase and Anthocyanidin Reductase in Developing Grape Berries and Grapevine Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scheme of the flavonoid pathway leading to synthesis of anthocyanins and PA polymers [pfocr.wikipathways.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Leucocyanidin: A Technical Guide for Researchers

Introduction: (+)-Leucocyanidin, a colorless flavan-3,4-diol, is a pivotal intermediate in the biosynthesis of proanthocyanidins (condensed tannins) and anthocyanins in a variety of plant species.[1][2] As a member of the leucoanthocyanidin class of flavonoids, it is a subject of growing interest within the scientific community for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the known biological activities of Leucocyanidin, with a focus on quantitative data, experimental methodologies, and implicated signaling pathways to support further research and drug development. While direct experimental data for Leucocyanidin is emerging, this guide also incorporates data from structurally related flavonoids to provide a comparative context.

Antioxidant and Antimutagenic Activity

Leucocyanidins, particularly those extracted from grape seeds, have demonstrated significant antioxidant and antimutagenic properties.[1][3] The antioxidant capacity of flavonoids like Leucocyanidin is largely attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[4][5] Quantum chemistry studies suggest that Leucocyanidin is highly reactive in electrophilic reactions, a key characteristic of its antioxidant potential.[4]

Quantitative Data:

Direct and comprehensive quantitative data on the antioxidant activity of purified Leucocyanidin is limited in publicly available literature. However, studies on procyanidolic oligomers (leucocyanidins) from grape seeds have shown significant effects on drug-metabolizing enzymes in rats.

Table 1: Effect of Leucocyanidins (LCs) from Grape Seeds on Rat Liver Enzyme Activities [1]

| Enzyme | Dosage (mg/kg/day, p.o. for 7 days) | Outcome |

| NADPH-cytochrome P450 reductase | 25, 50, and 100 | Markedly decreased activity |

| P4501A1 | 25, 50, and 100 | Markedly decreased activity |

| P4501A2 | 25, 50, and 100 | Markedly decreased activity |

| P4503A4 | 25, 50, and 100 | Markedly decreased activity |

| Glutathione S-transferase | 25, 50, and 100 | Significantly increased activity |

| Phenolsulfotransferase | 25, 50, and 100 | Significantly increased activity |

Experimental Protocols:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [4]

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add various concentrations of the test compound (Leucocyanidin) to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: [4]

-

Reagent Preparation: Generate the ABTS radical cation (ABTS•⁺) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

-

Reaction Mixture: Add various concentrations of the test compound to the diluted ABTS•⁺ solution.

-

Incubation: Incubate at room temperature for a specified time.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-diabetic Activity

A dimethoxy derivative of leucocyanidin 3-O-beta-D-galactosyl cellobioside, isolated from the bark of Ficus bengalensis, has shown significant antidiabetic properties in animal models.[1]

Quantitative Data:

Table 2: Antidiabetic Effects of a Leucocyanidin Derivative in Rats [1]

| Compound | Dose (mg/kg) | Animal Model | Key Findings |

| Leucocyanidin derivative | 250 | Normal and alloxan-induced diabetic rats | Significant decrease in blood sugar; significant increase in serum insulin in diabetic rats. |

| Leucocyanidin derivative | 100 | Alloxan-induced diabetic rats (1-month treatment) | Significant decrease in blood and urine sugar, certain serum and tissue lipid components, and liver glucose-6-phosphatase activity. Significant increase in body weight and tissue hexokinase and HMG-CoA reductase activities. |

Experimental Protocol:

Alloxan-Induced Diabetic Rat Model: [1]

-

Animal Model: Use adult male albino rats of a specific strain (e.g., Wistar).

-

Induction of Diabetes: Administer a single intraperitoneal injection of alloxan monohydrate (e.g., 150 mg/kg body weight) dissolved in sterile normal saline.

-

Confirmation of Diabetes: After a set period (e.g., 72 hours), measure fasting blood glucose levels. Rats with blood glucose levels above a certain threshold (e.g., 200 mg/dl) are considered diabetic.

-

Treatment: Administer the test compound (Leucocyanidin derivative) orally at the specified doses for the duration of the study.

-

Monitoring: Monitor blood glucose levels, body weight, and other relevant biochemical parameters at regular intervals.

Signaling Pathway:

While the direct signaling pathway for Leucocyanidin's antidiabetic activity is not fully elucidated, related anthocyanins are known to improve glucose uptake by activating the PI3K/Akt signaling pathway.[1]

Proposed PI3K/Akt signaling pathway for antidiabetic action.

Anti-ulcerogenic and Gastroprotective Effects

Leucocyanidin has been identified as an active anti-ulcerogenic compound, notably found in unripe plantain bananas.[6][7] It is suggested to protect the gastric mucosa by increasing mucus production and potentially reducing acidity.[7]

Quantitative Data:

A study demonstrated that Leucocyanidin at a dose of 5 mg/day provided significant protection against aspirin-induced gastric erosions in rats.[6]

Experimental Protocol:

Aspirin-Induced Gastric Erosion Model in Rats: [6]

-

Animal Model: Use male Wistar rats (average weight 250 g).

-

Treatment: Administer Leucocyanidin (e.g., 5 mg/day) orally for a specified period.

-

Induction of Ulcers: Induce gastric erosions by oral administration of a high dose of aspirin.

-

Assessment: After a set time, euthanize the animals and examine the stomachs for the presence and severity of erosions. The ulcer index can be calculated based on the number and size of lesions.

Potential Anticancer and Anti-inflammatory Activities

While direct studies on the anticancer and anti-inflammatory effects of Leucocyanidin are limited, the broader class of flavonoids, including anthocyanins derived from Leucocyanidin, exhibit these properties.[8][9][10] These effects are often mediated through the modulation of key signaling pathways involved in inflammation and cell proliferation, such as NF-κB and MAPK pathways.[9][10]

Signaling Pathways:

The following diagrams illustrate potential signaling pathways that Leucocyanidin may modulate, based on the known activities of related flavonoids.

Proposed inhibition of the NF-κB inflammatory pathway.

Proposed modulation of the MAPK signaling pathway.

Role in Proanthocyanidin Biosynthesis

Leucocyanidin is a central precursor in the biosynthesis of proanthocyanidins.[2] It can be converted into two key flavan-3-ol monomers, (+)-catechin and (-)-epicatechin, through the action of two distinct enzymes: Leucoanthocyanidin Reductase (LAR) and Anthocyanidin Synthase (ANS)/Anthocyanidin Reductase (ANR), respectively.[2]

Quantitative Data:

Table 3: Specific Activity of Leucoanthocyanidin Reductase (LAR) [2]

| Enzyme Source | Substrate | Specific Activity (µmol min⁻¹ mg⁻¹ protein) |

| Desmodium uncinatum | 3,4-cis-leucocyanidin | ~10 |

Experimental Protocol:

Leucoanthocyanidin Reductase (LAR) Enzyme Assay: [2]

-

Substrate Preparation: Use 3,4-cis-leucocyanidin as the substrate.

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), NADPH, 3,4-cis-leucocyanidin, and purified recombinant LAR protein.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C).

-

Reaction Termination: Stop the reaction, for example, by adding ethyl acetate.

-

Product Analysis: Extract the reaction products and quantify the amount of (+)-catechin formed using High-Performance Liquid Chromatography (HPLC).

Biosynthesis Pathway:

Proanthocyanidin biosynthesis pathway from Leucocyanidin.

Antiviral Activity

Leucocyanidin, along with other flavonoids, has been reported to exhibit activity against several types of viruses, including Herpes Simplex Virus (HSV), respiratory syncytial virus, poliovirus, and Sindbis virus.[11] The proposed mechanisms of antiviral action include the inhibition of viral polymerase and binding to viral nucleic acids or capsid proteins.[11]

Leucocyanidin is a promising natural compound with a range of biological activities, including antioxidant, antidiabetic, and anti-ulcerogenic effects. Its role as a key precursor in the biosynthesis of proanthocyanidins is well-established. While direct quantitative data and mechanistic studies on Leucocyanidin itself are still expanding, research on closely related flavonoids provides a strong rationale for its therapeutic potential. Further investigation is warranted to fully elucidate its mechanisms of action and to establish its efficacy in preclinical and clinical settings. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research into the multifaceted biological activities of Leucocyanidin.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparative analysis of the reactivity of anthocyanidins, leucoanthocyanidins, and flavonols using a quantum chemistry approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyanidin-3-rutinoside increases glucose uptake by activating the PI3K/Akt pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leucocyanidin - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Leucocianidol: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Leucocianidol, a flavan-3,4-diol, is a pivotal intermediate in the flavonoid biosynthetic pathway in plants. While direct comprehensive studies on the mechanism of action of Leucocianidol are limited, its biological significance is primarily understood through its role as a precursor to proanthocyanidins and anthocyanins, which possess well-documented antioxidant and anti-inflammatory properties. This technical guide provides an in-depth exploration of the enzymatic conversion of Leucocianidol and the subsequent mechanisms of action of its key derivatives. It details the core signaling pathways modulated by these compounds, presents available quantitative data, and offers detailed experimental protocols for the investigation of these mechanisms.

Introduction

Leucocianidol is a colorless leucoanthocyanidin that occupies a critical branch point in the flavonoid biosynthetic pathway.[1] It serves as the common precursor for the synthesis of both (+)-catechin and cyanidin, which are the fundamental building blocks of proanthocyanidins (condensed tannins) and anthocyanins, respectively.[1] These downstream products are renowned for their significant health-promoting effects, including antioxidant, anti-inflammatory, cardioprotective, and potential chemopreventive activities.[1][2] Understanding the enzymatic fate of Leucocianidol and the molecular mechanisms of its derivatives is paramount for harnessing their therapeutic potential. This guide synthesizes the current knowledge on the biochemical pathways originating from Leucocianidol and the cellular signaling cascades modulated by its metabolites.

The Central Role of Leucocianidol in Flavonoid Biosynthesis

Leucocianidol is synthesized from dihydroquercetin through the action of the enzyme Dihydroflavonol 4-Reductase (DFR).[3] Once formed, Leucocianidol is at a metabolic crossroads, directed down one of two major pathways by competing enzymes: Leucoanthocyanidin Reductase (LAR) and Anthocyanidin Synthase (ANS), also known as Leucoanthocyanidin Dioxygenase (LDOX).[1]

-

Pathway to (+)-Catechin via Leucoanthocyanidin Reductase (LAR): The enzyme LAR directly reduces (+)-Leucocianidol to the 2,3-trans-flavan-3-ol, (+)-catechin, in an NADPH-dependent reaction.[1][4] (+)-Catechin serves as a monomer for the biosynthesis of proanthocyanidins.[5]

-

Pathway to Cyanidin and (-)-Epicatechin via Anthocyanidin Synthase (ANS): The enzyme ANS, a 2-oxoglutarate-dependent dioxygenase, oxidizes (+)-Leucocianidol to the colored anthocyanidin, cyanidin.[1][6] Subsequently, cyanidin can be reduced by Anthocyanidin Reductase (ANR) to the 2,3-cis-flavan-3-ol, (-)-epicatechin, another building block for proanthocyanidins.[1]

Figure 1: Central role of Leucocianidol in the biosynthesis of proanthocyanidins.

Mechanism of Action of Leucocianidol Derivatives

The primary mechanisms of action attributed to Leucocianidol are inferred from the activities of its downstream products, proanthocyanidins and anthocyanins like cyanidin. These molecules exert their effects mainly through potent antioxidant and anti-inflammatory actions.

Antioxidant Activity

Leucocianidol and its derivatives function as powerful antioxidants by scavenging free radicals and chelating metal ions, thereby reducing cellular oxidative stress.[7] This protective mechanism is crucial in mitigating damage to cellular macromolecules such as DNA, proteins, and lipids.[7] Theoretical studies using quantum chemistry have shown that Leucocianidol is highly reactive in electrophilic reactions, which is a key aspect of its antioxidant potential.[5][8] Proanthocyanidins, derived from Leucocianidol, are effective in augmenting cellular antioxidant capacity by directly scavenging reactive oxygen species (ROS) and modulating signaling pathways associated with stress responses.[9]

Anti-Inflammatory Activity: Modulation of Cellular Signaling Pathways

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The derivatives of Leucocianidol, particularly cyanidin and its glycosides, have been shown to exert significant anti-inflammatory effects by modulating key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10]

The NF-κB signaling pathway is a central regulator of inflammation.[3] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[3] Cyanidin-3-O-glucoside (C3G), a derivative of a downstream product of Leucocianidol, has been shown to suppress the activation of the NF-κB pathway by blocking the phosphorylation of IκB-α and the subsequent nuclear translocation of the NF-κB p65 subunit.[10] Procyanidins also inhibit NF-κB activation by preventing the increase in cellular oxidants that can trigger this pathway.[12]

Figure 2: Inhibition of the NF-κB signaling pathway by Leucocianidol metabolites.

The MAPK signaling pathways, including ERK, p38, and JNK, are crucial for transducing extracellular signals into cellular responses, including inflammation.[13] Overactivation of these pathways is associated with inflammatory diseases. C3G has been demonstrated to significantly suppress the lipopolysaccharide (LPS)-induced phosphorylation of ERK, p38, and JNK in lung tissue.[10] This inhibition of MAPK signaling contributes to the anti-inflammatory and anti-oxidative effects of Leucocianidol's derivatives.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. globalsciencebooks.info [globalsciencebooks.info]

- 4. graphviz dot file example · GitHub [gist.github.com]

- 5. Proanthocyanidin Synthesis and Expression of Genes Encoding Leucoanthocyanidin Reductase and Anthocyanidin Reductase in Developing Grape Berries and Grapevine Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leucocyanidin - Wikipedia [en.wikipedia.org]

- 7. Leucoanthocyanidin reductase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Proanthocyanidins against Oxidative Stress: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sbbq.iq.usp.br [sbbq.iq.usp.br]

- 13. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Leucocyanidin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucocyanidin, a flavan-3,4-diol, is a member of the proanthocyanidin class of flavonoids found in numerous plants, including grapes, cherries, and plantain bananas.[1][2] Emerging evidence suggests that leucocyanidins and their related proanthocyanidins possess significant anti-inflammatory properties, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the anti-inflammatory effects of leucocyanidin, with a focus on its mechanisms of action, supported by quantitative data from studies on related proanthocyanidins. Detailed experimental protocols for key in vivo and in vitro assays are provided, alongside visualizations of implicated signaling pathways to facilitate a deeper understanding of its therapeutic potential.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease.[3][4] Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are associated with significant adverse effects, highlighting the need for safer and more targeted therapeutic strategies.

Leucocyanidin, as a precursor in the biosynthesis of proanthocyanidins, shares their characteristic antioxidant and anti-inflammatory properties.[5][6] These effects are attributed to their ability to modulate key inflammatory pathways, including the arachidonic acid cascade and the NF-κB signaling pathway. This document synthesizes the available scientific literature to provide a detailed technical resource on the anti-inflammatory effects of leucocyanidin and related compounds.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory activity of leucocyanidin and its related proanthocyanidins is multi-faceted, targeting several key enzymatic and signaling pathways involved in the inflammatory response.

Inhibition of the Arachidonic Acid Cascade

The arachidonic acid cascade is a primary pathway in the generation of pro-inflammatory mediators, namely prostaglandins and leukotrienes.[7] Leucocyanidin and related flavonoids have been shown to inhibit key enzymes in this pathway: cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[8][9][10][11]

-

Cyclooxygenase (COX) Inhibition: By inhibiting COX enzymes, these compounds reduce the production of prostaglandins, which are key mediators of pain, fever, and vasodilation associated with inflammation.[9][11]

-

Lipoxygenase (LOX) Inhibition: Inhibition of LOX enzymes, particularly 5-LOX, leads to a decrease in the synthesis of leukotrienes, which are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability.[8]

Modulation of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[12] Proanthocyanidins, such as those derived from grape seeds, have been shown to inhibit the activation of NF-κB.[13][14] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, proanthocyanidins prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[13]

Quantitative Data on Anti-inflammatory Activity

While specific quantitative data for leucocyanidin is limited, studies on related proanthocyanidins and anthocyanidins provide valuable insights into its potential efficacy.

Table 1: In Vitro Inhibition of Inflammatory Enzymes by Related Flavonoids

| Compound Class | Enzyme | IC50 (µM) | Source |

| Anthocyanins (Delphinidin-3-O-glucoside) | Soybean Lipoxygenase-1 | 0.43 | [8] |

| Anthocyanins (Delphinidin-3-O-galactoside) | Soybean Lipoxygenase-1 | 0.49 | [8] |

| Anthocyanins (Delphinidin-3-O-glucoside) | Human 5-Lipoxygenase | 2.15 | [8] |

| Anthocyanins (Delphinidin-3-O-galactoside) | Human 5-Lipoxygenase | 6.9 | [8] |

| Anthocyanins (from Raspberries) | Cyclooxygenase-I | 45% inhibition at 125 µg/mL | [11] |

| Anthocyanins (from Sweet Cherries) | Cyclooxygenase-II | 47% inhibition at 125 µg/mL | [11] |

Table 2: In Vivo Anti-inflammatory Effects of Proanthocyanidins and Related Compounds

| Model | Compound/Extract | Dose | Effect | Source |

| Carrageenan-induced Paw Edema (Mice) | Anthocyanin-enriched fraction (Mulberry) | 4 mg/100 g | Significant suppression of edema | [15] |

| Carrageenan-induced Paw Edema (Mice) | Cyanidin-3-glucoside | 4 mg/100 g | Significant suppression of edema | [15] |

| Adjuvant-induced Arthritis (Rats) | Cyanidin | High and low dosages | Significant reduction in paw swelling | [16] |

| Adjuvant-induced Arthritis (Rats) | Cyanidin | High and low dosages | Decreased PGE2 levels in paw tissues | [16] |

| Adjuvant-induced Arthritis (Rats) | Cyanidin | High and low dosages | Decreased serum TNF-α levels | [16] |

Detailed Experimental Protocols

The following protocols describe standard methods used to evaluate the anti-inflammatory effects of compounds like leucocyanidin.

In Vivo Model: Carrageenan-Induced Paw Edema

This model is widely used to assess acute inflammation.[17][18][19][20]

-

Animals: Male Wistar rats or Swiss albino mice.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial paw volume of the right hind paw is measured using a plethysmometer.

-

The test compound (Leucocyanidin) or vehicle is administered orally or intraperitoneally.

-

After a specified time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.

In Vivo Model: Adjuvant-Induced Arthritis

This model is used to study chronic inflammation, mimicking aspects of rheumatoid arthritis.[21]

-

Animals: Male Lewis or Sprague-Dawley rats.

-

Procedure:

-

Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant into the footpad of the right hind paw.

-

The test compound (Leucocyanidin) or vehicle is administered daily, starting from the day of adjuvant injection or after the onset of clinical signs.

-

Paw volume and arthritic scores are monitored regularly for a period of several weeks.

-

At the end of the study, animals are euthanized, and paws can be collected for histological analysis and measurement of inflammatory markers (e.g., TNF-α, IL-6, PGE2).[16]

-

-

Data Analysis: The severity of arthritis is assessed by measuring paw volume changes and using a visual scoring system for inflammation in the non-injected paws.

In Vitro Assay: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

These enzymatic assays determine the direct inhibitory effect of a compound on these key inflammatory enzymes.

-

Enzyme Source: Purified COX-1 and COX-2 enzymes (ovine or human recombinant) and 5-LOX (from human neutrophils or soybean).

-

Procedure (General):

-

The enzyme is pre-incubated with the test compound (Leucocyanidin) at various concentrations.

-

The substrate (arachidonic acid) is added to initiate the reaction.

-

The formation of the product (e.g., PGE2 for COX, or LTB4 for 5-LOX) is measured using methods such as ELISA, radioimmunoassay, or LC-MS.

-

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.[8][11]

Conclusion and Future Directions

Leucocyanidin, as a member of the proanthocyanidin family, demonstrates significant potential as an anti-inflammatory agent. Its multifaceted mechanism of action, involving the inhibition of key inflammatory pathways such as the arachidonic acid cascade and NF-κB signaling, makes it an attractive candidate for further investigation. While direct quantitative data on leucocyanidin is still emerging, the substantial body of evidence for related proanthocyanidins and anthocyanidins strongly supports its therapeutic potential.

Future research should focus on isolating and characterizing the specific anti-inflammatory effects of pure leucocyanidin in various in vitro and in vivo models. Determining its precise IC50 values for key inflammatory enzymes and elucidating its detailed interactions with signaling pathways will be crucial for its development as a therapeutic agent. Furthermore, clinical trials are warranted to evaluate the safety and efficacy of leucocyanidin-rich extracts or purified compounds in human inflammatory conditions. The development of optimized delivery systems to enhance its bioavailability will also be a critical step in translating its promising preclinical profile into clinical applications.

References

- 1. 9 natural and home remedies for ulcers [medicalnewstoday.com]

- 2. Leucocyanidin - Wikipedia [en.wikipedia.org]

- 3. rejuvenated.com [rejuvenated.com]

- 4. Grape seed extract: having a potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leucocyanidin | 480-17-1 | AAA48017 | Biosynth [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. Leukotrienes Synthesis [flipper.diff.org]

- 8. Anthocyanins as lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relative inhibition of lipid peroxidation, cyclooxygenase enzymes, and human tumor cell proliferation by natural food colors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anthocyanidins inhibit cyclooxygenase-2 expression in LPS-evoked macrophages: structure-activity relationship and molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclooxygenase inhibitory and antioxidant cyanidin glycosides in cherries and berries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Activity of Oligomeric Proanthocyanidins Via Inhibition of NF-κB and MAPK in LPS-Stimulated MAC-T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Inhibition of carrageenan-induced acute inflammation in mice by oral administration of anthocyanin mixture from wild mulberry and cyanidin-3-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Antioxidant and anti-inflammatory effects of cyanidin from cherries on rat adjuvant-induced arthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. mdpi.com [mdpi.com]

- 21. adjuvant induced arthritis: Topics by Science.gov [science.gov]

The Pivotal Role of Leucocyanidin as a Procyanidin Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidins, a class of polyphenolic compounds also known as condensed tannins, are lauded for their significant antioxidant, anti-inflammatory, and cardioprotective properties.[1] A comprehensive understanding of their biosynthesis is crucial for harnessing their full therapeutic potential. This technical guide provides an in-depth exploration of the biosynthesis of procyanidins, with a central focus on the critical intermediate, leucocyanidin. This document details the enzymatic conversion of leucocyanidin, the key enzymes involved, their kinetic properties, and the experimental methodologies used to elucidate this vital biosynthetic pathway.

Introduction: The Central Role of Leucocyanidin in the Flavonoid Pathway

Leucocyanidin, a flavan-3,4-diol, occupies a crucial branch point in the flavonoid biosynthetic pathway.[1][2] It serves as a common precursor for the synthesis of both anthocyanins, responsible for plant pigmentation, and procyanidins, which are polymers of flavan-3-ol units.[1] The metabolic fate of leucocyanidin is determined by the action of two key competing enzymes: anthocyanidin synthase (ANS) and leucoanthocyanidin reductase (LAR).[1]

Chemical Properties of Leucocyanidin:

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₇ | [2][3] |

| Molecular Weight | 306.27 g/mol | [2][3] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | [2][3] |

| CAS Number | 480-17-1 | [4] |

Enzymatic Conversion of Leucocyanidin: The Gateways to Procyanidin Synthesis

The biosynthesis of the monomeric units of procyanidins from leucocyanidin is primarily governed by two distinct enzymatic pathways, leading to the formation of the two principal flavan-3-ol stereoisomers: (+)-catechin and (-)-epicatechin.[1]

Leucoanthocyanidin Reductase (LAR): The Pathway to (+)-Catechin

Leucoanthocyanidin reductase (LAR) directly converts leucocyanidin into the 2,3-trans-flavan-3-ol, (+)-catechin.[1][5] This reaction is a critical step in the formation of proanthocyanidins in many plant species. The enzyme utilizes NADPH as a cofactor for the reduction reaction.[1]

Anthocyanidin Reductase (ANR): The Pathway to (-)-Epicatechin

The formation of the 2,3-cis-flavan-3-ol, (-)-epicatechin, follows a two-step process from leucocyanidin.[1] First, anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), oxidizes leucocyanidin to the colored anthocyanidin, cyanidin.[1] Subsequently, anthocyanidin reductase (ANR) reduces cyanidin to (-)-epicatechin in an NADPH-dependent manner.[1] These two pathways, initiated from the common precursor leucocyanidin, provide the essential building blocks—(+)-catechin and (-)-epicatechin—which serve as both starter and extension units for the polymerization of procyanidins.[1]

Quantitative Data Summary

The following table summarizes available quantitative data for the key enzymes involved in the conversion of leucocyanidin in procyanidin synthesis.

| Enzyme | Substrate | Product | Specific Activity | Organism | Reference |

| Leucoanthocyanidin Reductase (LAR) | 3,4-cis-leucocyanidin | (+)-Catechin | ~10 µmol min⁻¹ mg⁻¹ protein | Desmodium uncinatum | [6][7] |

| Anthocyanidin Reductase (ANR) | Cyanidin | (-)-Epicatechin | Not specified | Vitis vinifera | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of procyanidin synthesis from leucocyanidin.

Expression and Purification of Recombinant LAR and ANR Enzymes

Objective: To produce active LAR and ANR enzymes for in vitro assays.

Methodology:

-

Gene Cloning: The coding sequences of LAR and ANR genes are amplified from cDNA of the plant of interest (e.g., grapevine, cacao) and cloned into an expression vector, such as pET.[5][8]

-

Heterologous Expression: The expression vector is transformed into a suitable host, typically Escherichia coli strain BL21(DE3).[5][8]

-

Protein Induction: The bacterial culture is grown to an optimal density (OD₆₀₀ of ~0.6-0.8) and protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is performed by sonication or using a French press.

-

Protein Purification: The recombinant protein is purified from the crude cell lysate using affinity chromatography, typically with a Ni-NTA resin that binds to a polyhistidine tag engineered onto the protein. The purified protein is then dialyzed and stored for subsequent assays.

Leucoanthocyanidin Reductase (LAR) Enzyme Assay

Objective: To determine the enzymatic activity of LAR in converting leucocyanidin to catechin.[1]

Methodology:

-

Substrate Preparation: 3,4-cis-leucocyanidin is used as the substrate.[6]

-

Reaction Mixture: The assay is typically performed in a final volume of 200 µL containing 100 mM Tris-HCl (pH 7.5), 1 mM NADPH, 0.1 mM 3,4-cis-leucocyanidin, and a specified amount of purified recombinant LAR protein (e.g., 1 µg).[1]

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).[5]

-

Reaction Termination: The reaction is stopped by the addition of an organic solvent, such as ethyl acetate.

-

Product Analysis: The product, (+)-catechin, is extracted and analyzed by High-Performance Liquid Chromatography (HPLC).[5]

Anthocyanidin Reductase (ANR) Enzyme Assay

Objective: To determine the enzymatic activity of ANR in converting cyanidin to epicatechin.[1]

Methodology:

-

Substrate Preparation: Cyanidin chloride is used as the substrate.

-

Reaction Mixture: The assay mixture contains buffer (e.g., phosphate buffer, pH 7.0), NADPH, and purified ANR enzyme.

-

Incubation: The reaction is incubated at the optimal temperature for the specific ANR enzyme (e.g., 30°C or 45°C) for a set time (e.g., 20 minutes).[1]

-

Enzyme Activity Determination: ANR activity can be determined by measuring the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH. Alternatively, the formation of epicatechin can be quantified by HPLC.[1]

High-Performance Liquid Chromatography (HPLC) Analysis of Flavan-3-ols

Objective: To separate and quantify the products of LAR and ANR enzyme assays.[1]

Methodology:

-

Chromatographic System: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of two solvents is typically employed. For example, solvent A: 0.4% phosphoric acid in water, and solvent B: methanol.[1] The gradient is programmed to achieve optimal separation of catechins, epicatechins, and procyanidin oligomers.[1]

-

Detection: Detection is commonly performed using a UV detector at 280 nm. For enhanced sensitivity and selectivity, fluorescence detection or mass spectrometry (MS) can be coupled to the HPLC system.[1]

-

Quantification: The concentration of each compound is determined by comparing its peak area to a standard curve generated with authentic standards of (+)-catechin and (-)-epicatechin.[1]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the procyanidin biosynthesis pathway and a typical experimental workflow.

Caption: Biosynthetic pathway of procyanidins from dihydroquercetin.

Caption: General experimental workflow for enzyme characterization.

Signaling Pathways Involving Procyanidins

Procyanidins have been shown to modulate various signaling pathways, contributing to their diverse biological activities. These include antioxidant, anti-inflammatory, and anticancer effects.[9][10]

Key signaling pathways influenced by procyanidins include:

-

NF-κB Signaling Pathway: Procyanidins can inhibit the activation of NF-κB, a key regulator of inflammation and immune responses.[9][10]

-

MAPK Signaling Pathway: Procyanidins can modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.[9]

-

PI3K/Akt Signaling Pathway: This pathway, crucial for cell survival and growth, can be influenced by procyanidins, contributing to their anticancer properties.[11]

-

Nrf2/ARE Signaling Pathway: Procyanidins can activate the Nrf2/ARE pathway, leading to the expression of antioxidant enzymes and cellular protection against oxidative stress.[12]

Caption: Procyanidins modulate key cellular signaling pathways.

Conclusion

Leucocyanidin stands as a linchpin in the complex and highly regulated pathway of procyanidin biosynthesis. The enzymatic activities of LAR and ANR dictate the production of the fundamental flavan-3-ol units, thereby influencing the final structure and biological activity of the resulting procyanidin polymers.[1] A thorough understanding of these enzymatic steps, facilitated by the detailed experimental protocols provided, is essential for researchers and professionals in the fields of plant biology, natural product chemistry, and drug development. Further research into the regulation of these pathways and the diverse biological functions of procyanidins holds significant promise for the development of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Leucocyanidin (27015-21-0) for sale [vulcanchem.com]

- 3. Leucocyanidin | C15H14O7 | CID 71629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Leucocyanidin - Wikipedia [en.wikipedia.org]

- 5. Proanthocyanidin Synthesis and Expression of Genes Encoding Leucoanthocyanidin Reductase and Anthocyanidin Reductase in Developing Grape Berries and Grapevine Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Proanthocyanidin biosynthesis in plants. Purification of legume leucoanthocyanidin reductase and molecular cloning of its cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proanthocyanidin synthesis in Theobroma cacao: genes encoding anthocyanidin synthase, anthocyanidin reductase, and leucoanthocyanidin reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Molecular aspects of procyanidin biological activity: disease preventative and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources, Occurrence, and Analysis of Leucocyanidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucocyanidin, a flavan-3,4-diol, is a pivotal yet transient intermediate in the biosynthesis of proanthocyanidins (condensed tannins) and anthocyanins in a wide array of plant species. Its strategic position in the flavonoid pathway makes it a molecule of significant interest for researchers in phytochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the natural sources and occurrence of leucocyanidin, detailed experimental protocols for its extraction and analysis, and a summary of available quantitative data. Furthermore, this guide employs data visualization to illustrate the core biochemical pathways and experimental workflows relevant to leucocyanidin research.

Introduction

Leucocyanidins are colorless leucoanthocyanidins that serve as the immediate precursors to both the colored anthocyanin pigments and the polymeric proanthocyanidins.[1] Their inherent instability makes direct isolation and quantification challenging, yet understanding their distribution and metabolism is crucial for comprehending the biosynthesis of some of the most abundant and biologically active plant polyphenols. This guide aims to equip researchers with the necessary information to investigate leucocyanidin and its derivatives in various plant matrices.

Natural Sources and Occurrence

Leucocyanidin is widely distributed throughout the plant kingdom. Its presence has been identified in a diverse range of plant families and tissues, highlighting its fundamental role in flavonoid biosynthesis.

Table 1: Prominent Natural Sources of Leucocyanidin

| Plant Species | Common Name | Plant Part(s) | Reference(s) |

| Vitis vinifera | Grape | Seeds, Skin | [2][3][4] |

| Theobroma cacao | Cocoa | Beans | [5][6] |

| Aesculus hippocastanum | Horse Chestnut | Seeds | [7] |

| Pinus spp. | Pine | Bark | [8][9] |

| Malus domestica | Apple | Fruit | [10] |

| Pyrus communis | Pear | Fruit | [10] |

| Hordeum vulgare | Barley | Grains | [11] |

| Humulus lupulus | Hops | Bines | [11] |

| Camellia sinensis | Tea | Leaves | [12] |

| Arachis hypogaea | Peanut | Seed | [11] |

| Musa sapientum | Banana | Unripe Pulp | [11] |

While leucocyanidin is the direct precursor, quantitative data often reflects the concentration of its more stable derivatives, namely proanthocyanidins (condensed tannins) and flavan-3-ols like catechin and epicatechin.

Table 2: Quantitative Data of Leucocyanidin-Derived Compounds in Selected Plant Sources

| Plant Source | Compound(s) Quantified | Concentration | Analytical Method | Reference(s) |

| Theobroma cacao (Beans) | Proanthocyanidins | ~10% of dry weight | Butanol-HCl assay | [5][13] |

| Theobroma cacao (Beans) | (-)-Epicatechin | 12.8 to 43.2 mg/g | HPLC | [5] |

| Theobroma cacao (Beans) | (+)-Catechin | 20 to 30 times less than (-)-epicatechin | HPLC | [5] |

| Vitis vinifera (Red Grape Seed Extract) | Total Phenols | 8.58 g/100 g DM | Gallic Acid Equivalent (GAE) | [14] |

| Vitis vinifera (Red Grape Seed Extract) | Total Flavonoids | 8.36 g/100 g DM | Catechin Equivalent (CE) | [14] |

| Vitis vinifera (Red Grape Seed Extract) | Proanthocyanidins | 5.95 g/100 g DM | Cyanidin Equivalent (CyE) | [14] |

| Aesculus hippocastanum (Seeds) | Total Flavonoids | 0.88% of dry matter | UPLC | [15] |

| Salix spp. (Willow) Buds | Catechin | up to 7.26 mg/g DM | LC-MS/MS | [16] |

| Spanish Foodstuffs (Broad Bean) | Total Flavanols | 184 mg/100 g | HPLC-DMACA | [17] |

DM = Dry Matter

Biosynthesis and Signaling Pathways

Leucocyanidin is a central intermediate in the flavonoid biosynthetic pathway. Its formation and subsequent conversion are tightly regulated by a series of enzymes.

Leucocyanidin Biosynthesis Pathway

The biosynthesis of leucocyanidin begins with the general phenylpropanoid pathway, leading to the formation of flavonoid precursors. The key step in leucocyanidin formation is the reduction of dihydroquercetin.

Metabolic Fate of Leucocyanidin

Leucocyanidin stands at a critical metabolic crossroads, where it can be channeled into two major pathways: the synthesis of anthocyanins or the production of flavan-3-ols (catechins and epicatechins), which are the building blocks of proanthocyanidins.

Experimental Protocols

Accurate investigation of leucocyanidin and its derivatives necessitates robust and validated experimental protocols. This section outlines methodologies for extraction, quantification, and enzymatic assays.

General Extraction Protocol for Leucocyanidin and Related Proanthocyanidins

This protocol is a general guideline and may require optimization based on the specific plant matrix.

-

Sample Preparation: Fresh plant material should be flash-frozen in liquid nitrogen and lyophilized to prevent enzymatic degradation. Dried material should be ground to a fine powder.

-

Extraction Solvent: A mixture of acetone and water (e.g., 70:30, v/v) is commonly used for the extraction of proanthocyanidins. The addition of ascorbic acid (e.g., 0.1%) can help prevent oxidation.

-

Extraction Procedure:

-

Macerate the powdered plant material in the extraction solvent at a ratio of 1:10 (w/v).

-

Sonication or shaking at room temperature for 1-2 hours can enhance extraction efficiency.

-

Centrifuge the mixture to pellet the solid material.

-

Collect the supernatant. Repeat the extraction on the pellet 2-3 times to ensure complete extraction.

-

Pool the supernatants.

-

-

Solvent Removal: Remove the organic solvent (acetone) from the pooled supernatant using a rotary evaporator under reduced pressure at a temperature below 40°C.

-

Purification (Optional): The resulting aqueous extract can be further purified using solid-phase extraction (SPE) with a C18 or Sephadex LH-20 column to remove interfering substances.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is the most common technique for the separation and quantification of leucocyanidin derivatives.[18][19]

-

Instrumentation: An HPLC system equipped with a photodiode array (PDA) or fluorescence detector (FLD) is recommended. For structural elucidation, coupling with a mass spectrometer (MS) is ideal.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient elution with two solvents is common:

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol with the same concentration of acid as Solvent A.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the more hydrophobic compounds. The specific gradient profile needs to be optimized for the sample matrix.

-

Detection:

-

PDA: Monitoring at 280 nm is suitable for most flavan-3-ols.

-

FLD: Excitation at ~230-280 nm and emission at ~310-360 nm provides higher sensitivity and selectivity for proanthocyanidins.

-

-

Quantification: Quantification is performed by constructing a calibration curve using external standards of known concentrations (e.g., (+)-catechin, (-)-epicatechin, procyanidin B1).

Leucoanthocyanidin Reductase (LAR) Enzyme Assay

This assay measures the activity of LAR, which converts leucocyanidin to (+)-catechin.

-

Enzyme Preparation: Recombinant LAR can be expressed in and purified from E. coli. Alternatively, a crude protein extract from the plant tissue of interest can be used.

-

Reaction Mixture (Typical):

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM NADPH

-

0.1 mM 3,4-cis-leucocyanidin (substrate)

-

Purified LAR enzyme or crude protein extract

-

-

Assay Procedure:

-

Initiate the reaction by adding the enzyme to the reaction mixture.

-

Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction, for example, by adding an equal volume of ethyl acetate.

-

-

Product Analysis:

-

Extract the product ((+)-catechin) with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in a suitable solvent for HPLC analysis.

-

Quantify the amount of (+)-catechin formed using a calibration curve.

-

Anthocyanidin Synthase (ANS) Enzyme Assay

This assay measures the activity of ANS (also known as leucoanthocyanidin dioxygenase, LDOX), which converts leucocyanidin to cyanidin.

-

Enzyme Preparation: Similar to the LAR assay, either recombinant ANS or a crude protein extract can be used.

-

Reaction Mixture (Typical):

-

100 mM Tris-HCl buffer (pH 7.5)

-

2 mM 2-oxoglutarate

-

5 mM Ascorbate

-

50 µM Ferrous sulfate

-

0.1 mM Leucocyanidin (substrate)

-

Purified ANS enzyme or crude protein extract

-

-

Assay Procedure:

-

Pre-incubate the reaction mixture without the substrate for a few minutes to allow for enzyme activation.

-

Initiate the reaction by adding the leucocyanidin.

-

Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of an appropriate solvent (e.g., acidified methanol).

-

-

Product Analysis:

-

Analyze the formation of cyanidin using HPLC with detection at ~520 nm.

-

Quantify the amount of cyanidin produced using a calibration curve.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the investigation of leucocyanidin and its derivatives in a plant sample.

Conclusion

Leucocyanidin, despite its ephemeral nature, is a cornerstone of flavonoid biosynthesis. A thorough understanding of its natural sources, occurrence, and metabolism is essential for researchers aiming to modulate the production of anthocyanins and proanthocyanidins in plants, as well as for those exploring the pharmacological potential of these compounds. The methodologies and data presented in this technical guide provide a solid foundation for further research in this exciting and dynamic field. The continued development of advanced analytical techniques will undoubtedly shed more light on the intricate role of leucocyanidin in the plant kingdom and its potential applications in human health.

References

- 1. actascientific.com [actascientific.com]

- 2. cir-safety.org [cir-safety.org]

- 3. cir-safety.org [cir-safety.org]

- 4. Health Effects of Grape Seed and Skin Extracts and Their Influence on Biochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the content of bioactive compounds in cocoa beans during the fermentation process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biochemjournal.com [biochemjournal.com]

- 8. imeko.org [imeko.org]

- 9. products.mercolamarket.com [products.mercolamarket.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Proanthocyanidin synthesis in Theobroma cacao: genes encoding anthocyanidin synthase, anthocyanidin reductase, and leucoanthocyanidin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phytochemical Constituents, Health Benefits, and Industrial Applications of Grape Seeds: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flavonoids in horse chestnut (Aesculus hippocastanum) seeds and powdered waste water byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative distribution of flavan-3-ols, procyanidins, flavonols, flavanone and salicylic acid in five varieties of organic winter dormant Salix spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative analysis of flavan-3-ols in Spanish foodstuffs and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Deciphering the Data: Interpreting Results from HPLC Analysis of Medicinal Plant Extracts [greenskybio.com]

- 19. phcogres.com [phcogres.com]

The Enigmatic Fate of Leucocyanidin: A Technical Guide to its Metabolism and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leucocyanidin, a colorless flavan-3-ol, is a pivotal intermediate in the biosynthesis of proanthocyanidins (condensed tannins) and anthocyanins in plants. Despite its central role in the formation of these widely studied bioactive compounds, direct research on the metabolism and bioavailability of leucocyanidin itself is notably scarce in publicly available scientific literature. Consequently, much of our understanding is extrapolated from studies on its parent class, proanthocyanidins, and its closely related colored counterpart, cyanidin.

This technical guide provides a comprehensive overview of the current understanding of leucocyanidin metabolism and bioavailability, drawing upon data from related compounds to build a predictive model of its fate in vivo. We will delve into its absorption, distribution, metabolism, and excretion (ADME) profile, present available quantitative data in structured tables, detail relevant experimental methodologies, and visualize key pathways using the DOT language for Graphviz. This guide aims to be an essential resource for researchers and professionals working on the development of flavonoid-based therapeutics and nutraceuticals.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The oral bioavailability of proanthocyanidins, and by extension leucocyanidin, is generally low.[1][2] This is primarily attributed to their polymeric nature and susceptibility to degradation in the gastrointestinal tract.

-

Absorption: Leucocyanidin, as a monomeric flavan-3-ol, is likely to be more readily absorbed than its polymeric proanthocyanidin counterparts. However, like other flavonoids, its absorption is not straightforward. It is believed that minor amounts of monomers and dimers can be absorbed in the small intestine.[1] The majority of ingested proanthocyanidins, and likely leucocyanidin, pass to the colon.[1][3]

-

Distribution: Once absorbed, leucocyanidin and its metabolites are expected to be distributed throughout the body via systemic circulation. The glycosides of related flavonoids have shown enhanced stability and a prolonged presence in the bloodstream.[4]

-

Metabolism: The metabolism of leucocyanidin is a complex process involving both host enzymes and the gut microbiota.

-

Gastric and Intestinal Metabolism: In the stomach, the acidic environment can lead to the decomposition of proanthocyanidins.[1] In the small intestine, flavonoid glycosides are often deglycosylated before absorption.[5] Absorbed flavonoids are then transported to the liver, where they undergo extensive first-pass metabolism, including glucuronidation, sulfation, and methylation.[1][5]

-

Gut Microbiota Metabolism: The unabsorbed portion of leucocyanidin that reaches the colon is subject to extensive metabolism by the gut microbiota.[3][4] This microbial action breaks down the flavan-3-ol structure into smaller, more readily absorbable phenolic compounds, such as phenyl-γ-valerolactones and various phenolic acids (e.g., phenylacetic, phenylpropionic acids).[1][4] These microbial metabolites are considered to be major contributors to the biological activity of ingested proanthocyanidins.[4]

-

-

Excretion: The metabolites of leucocyanidin are primarily excreted in the urine and feces.[6]

Quantitative Data

Table 1: In Vivo Pharmacokinetic Parameters of Procyanidin B2 in Male Rats [6]

| Parameter | Intravenous (IV) | Oral (10.5 mg/kg) | Oral (21 mg/kg) |

| Cmax (Total ¹⁴C) | N/A | ~6 h | ~6 h |

| Tmax (Total ¹⁴C) | N/A | ~6 h | ~6 h |

| Terminal Half-life | Similar to oral | Similar to IV | Similar to IV |

| Total Clearance | N/A | 8-fold higher than IV | 8-fold higher than IV |

| Apparent Volume of Distribution | N/A | 8-fold higher than IV | 8-fold higher than IV |

| Absolute Bioavailability (urinary ¹⁴C) | N/A | ~82% | ~82% |

| Apparent Bioavailability (blood AUC) | N/A | 8-11% | 8-11% |

Table 2: In Vivo Pharmacokinetic Parameters of Cyanidin Glycosides in Rats [4]

| Compound | Dosage (oral) | Cmax | Tmax | Bioavailability |

| Cyanidin-3-O-glucoside | 0.9 mmol/kg | Rapidly appeared in plasma | - | - |

| Cyanidin-3-glucoside | 300 mg/kg | Peaked at 30 min | 30 min | ~0.5-1.5% |

| Cyanidin-3-rutinoside | 800 µmol/kg | 850 ± 120 nmol/L | 0.5-2.0 h | - |

Table 3: Effect of Leucocyanidins on Hepatic Enzyme Activities in Rats [5]

| Enzyme | Control | Leucocyanidins (25 mg/kg) | Leucocyanidins (50 mg/kg) | Leucocyanidins (100 mg/kg) |

| NADPH-cytochrome P450 reductase | 100% | Markedly decreased | Markedly decreased | Markedly decreased |

| P4501A1 | 100% | Markedly decreased | Markedly decreased | Markedly decreased |

| P4501A2 | 100% | Markedly decreased | Markedly decreased | Markedly decreased |

| P4503A4 | 100% | Markedly decreased | Markedly decreased | Markedly decreased |

| Glutathione S-transferase | 100% | Significantly increased | Significantly increased | Significantly increased |

| Phenolsulfotransferase | 100% | Significantly increased | Significantly increased | Significantly increased |

Experimental Protocols

In Vivo Pharmacokinetic Study of Flavonoids in Rats

This protocol is a generalized procedure adapted from studies on related flavonoids and serves as a template for investigating the pharmacokinetics of leucocyanidin.[4]

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, bioavailability) of leucocyanidin following oral administration in rats.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

Leucocyanidin (high purity)

-

Vehicle for administration (e.g., water, saline with a small amount of DMSO or ethanol)

-

Oral gavage needles

-

Heparinized tubes for blood collection

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS/MS) detector

-

Validated analytical method for leucocyanidin and its potential metabolites

Procedure:

-

Animal Acclimatization: Acclimatize rats for at least one week in a controlled environment (12-hour light/dark cycle, standard chow, and water ad libitum). To avoid interference, a flavonoid-free diet should be provided for a period before the study.

-

Compound Administration: Administer a single oral dose of leucocyanidin via gavage. The dose will depend on the study's objectives.

-

Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma at -80°C until analysis.

-

Sample Analysis: Quantify the concentration of leucocyanidin and its metabolites in the plasma samples using a validated HPLC-UV or HPLC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using appropriate software.

In Vitro Gut Microbiota Metabolism Assay

Objective: To identify the metabolites of leucocyanidin produced by gut microbiota.

Materials:

-

Fresh fecal samples from healthy human donors or rodents

-

Anaerobic chamber or system

-

Basal nutrient medium for bacterial growth

-

Leucocyanidin

-

Incubator

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges

-

HPLC-MS/MS system

Procedure:

-

Fecal Slurry Preparation: Prepare a fecal slurry by homogenizing fresh fecal samples in a pre-reduced basal nutrient medium inside an anaerobic chamber.

-

Incubation: Add leucocyanidin to the fecal slurry and incubate under anaerobic conditions at 37°C.

-

Sampling: Collect aliquots from the incubation mixture at different time points (e.g., 0, 6, 12, 24, 48 hours).

-

Sample Preparation: Centrifuge the aliquots to pellet the bacteria and solid debris. Extract the metabolites from the supernatant using SPE.

-

Metabolite Identification: Analyze the extracted samples by HPLC-MS/MS to identify and quantify the metabolites of leucocyanidin.

Signaling Pathways and Experimental Workflows

The biological effects of leucocyanidin are likely mediated by its metabolites and their interaction with various cellular signaling pathways. While specific pathways for leucocyanidin are not well-defined, based on the activities of proanthocyanidins and their metabolites, we can infer potential targets.

References

- 1. benchchem.com [benchchem.com]

- 2. Comprehensive Analysis of Metabolic Fluxes from Leucoanthocyanins to Anthocyanins and Proanthocyanidins (PAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Effects of leucocyanidines on activities of metabolizing enzymes and antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo bioavailability, absorption, excretion, and pharmacokinetics of [14C]procyanidin B2 in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Leucocyanidin's Interaction with Cellular Pathways: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Leucocyanidin, a colorless flavan-3,4-diol, is a key intermediate in the biosynthesis of proanthocyanidins and anthocyanins in plants. As a member of the flavonoid family, it exhibits a range of biological activities that are of significant interest to the scientific and medical communities. This technical guide provides an in-depth exploration of the molecular interactions of leucocyanidin with critical cellular pathways. It details its antioxidant and anti-inflammatory mechanisms, its modulatory effects on key signaling cascades including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways, and its influence on apoptosis and cell cycle regulation. This document synthesizes available quantitative data, outlines detailed experimental protocols for the study of these interactions, and provides visual representations of the implicated pathways and workflows to facilitate a deeper understanding of leucocyanidin's therapeutic potential.

Antioxidant Properties of Leucocyanidin

Leucocyanidin's chemical structure, rich in hydroxyl groups, endows it with potent antioxidant properties. These properties are primarily attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals, and its capacity to chelate metal ions involved in the generation of reactive oxygen species (ROS).

Mechanism of Action

The antioxidant mechanism of flavonoids like leucocyanidin involves several key actions:

-

Direct Radical Scavenging: Leucocyanidin can directly react with and neutralize various reactive oxygen species, including superoxide anions and hydroxyl radicals. This helps to mitigate oxidative stress and protect cellular components from damage.

-

Metal Ion Chelation: By chelating transition metal ions such as iron and copper, leucocyanidin can prevent their participation in Fenton and Haber-Weiss reactions, which are significant sources of ROS in biological systems.

-

Inhibition of Oxidative Enzymes: Leucocyanidin and related flavonoids have been shown to inhibit the activity of enzymes such as xanthine oxidase, which produces superoxide radicals.

Quantitative Data on Antioxidant Activity

While specific IC50 values for pure leucocyanidin in various antioxidant assays are not extensively documented in publicly available literature, data for structurally related and downstream compounds like cyanidin and proanthocyanidins provide valuable context for its potential efficacy. The antioxidant capacity of flavonoids is commonly assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

| Compound/Extract | Assay | IC50 Value | Reference |

| Ethyl acetate soluble proanthocyanidins | DPPH | 11.02 ± 0.60 µg/mL | [1] |

| Ethyl acetate soluble proanthocyanidins | Superoxide radical scavenging | 26.11 ± 0.72 µg/mL | [1] |

| Cyanidin-3-rutinoside | DPPH | Not specified, but active | [2] |

| Rutin, Kaempferol | DPPH | Moderate activity | [2] |

| (+)-Catechin hydrate, Caffeic acid, Eugenol, Gallic acid hydrate, Hyperoside, Quercetin, Vanillylacetone, L-(+)-Ascorbic acid | DPPH & ABTS | Strong activity | [3] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a general method for assessing the antioxidant activity of a compound like leucocyanidin using the DPPH assay.

Objective: To determine the concentration of the test compound required to scavenge 50% of DPPH radicals (IC50).

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (Leucocyanidin)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Preparation of test compound solutions: Prepare a series of dilutions of leucocyanidin in methanol.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the various concentrations of the test compound or positive control to the wells.

-